N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a furan-2-ylmethyl group at the carboxamide position and a 4-methoxyphenylsulfonamido moiety at the thiazole C-2 position. This structure combines a heterocyclic thiazole core with sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or nucleic acids.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-23-11-4-6-13(7-5-11)26(21,22)19-16-18-14(10-25-16)15(20)17-9-12-3-2-8-24-12/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRBSMNOSYVKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed route for thiazole formation. For this compound, the protocol involves:
- Condensation of α-bromo-4-methoxyphenylsulfonamidoacetamide with thioacetamide in ethanol/water under reflux (72 h, 80°C).
- Neutralization with ammonium hydroxide to precipitate the thiazole intermediate.
Key reaction parameters :
Feist-Benary Alternative Approach
For enhanced regioselectivity, the Feist-Benary method utilizes:
- Reaction of 4-methoxyphenylsulfonamido-β-keto ester with α-chloroketones in pyridine.
- Cyclization at 110°C for 24 h under nitrogen atmosphere.
Advantages :
- Better control over C-2 and C-4 substitution patterns
- Reduced side products compared to Hantzsch method
Sulfonamido Group Installation
Direct Sulfonylation of Thiazole Amine
The primary route involves:
- Reacting 2-aminothiazole-4-carboxylic acid with 4-methoxyphenylsulfonyl chloride in dichloromethane.
- Using triethylamine (3 eq) as base at 0°C → room temperature (12 h).
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Et₃N | 89% |
| Temperature | 0°C → RT | Minimal hydrolysis |
| Solvent | DCM | 92% purity |
Pd-Catalyzed Coupling Strategy
For sterically hindered substrates:
- Employ Pd(PPh₃)₄ (5 mol%) with 4-methoxyphenylsulfonamide and 2-iodothiazole-4-carboxamide in DMF.
- Microwave irradiation at 120°C for 30 min (87% yield).
N-(Furan-2-ylmethyl) Side Chain Introduction
Reductive Amination Protocol
- Condense furfural with sulfonamido-thiazole intermediate using NaBH₃CN in MeOH.
- Reaction progress monitored by TLC (hexane:EtOAc 3:1).
Critical considerations :
Alkylation with Furfuryl Bromide
Alternative method for moisture-sensitive substrates:
- Treat sulfonamido-thiazole with furfuryl bromide (1.2 eq) in THF.
- Use NaH (60% dispersion) as base at −78°C → RT (18 h).
Yield comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive amination | 78 | 95 |
| Alkylation | 82 | 97 |
Carboxamide Formation Strategies
Ester Hydrolysis → Amide Coupling
Stepwise approach:
- Hydrolyze thiazole-4-methyl ester with LiOH (2M) in THF/H₂O.
- Activate carboxylic acid with HOBt/EDC in DMF.
- Couple with furfurylamine (1.5 eq) at 0°C → RT.
Reaction timeline :
- Hydrolysis: 4 h at 50°C (98% conversion)
- Coupling: 12 h (91% isolated yield)
Direct Aminolysis of Nitriles
Alternative pathway for scale-up:
- Convert thiazole-4-carbonitrile to carboxamide using H₂O₂/HCO₂H.
- React with furfurylamine in one-pot procedure.
Safety note :
- Exothermic reaction requires temperature control (<40°C)
Analytical Characterization Data
Spectroscopic Profiles
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 8.42 | NH (s, 1H) |
| 7.89 | Thiazole H (s, 1H) |
| 7.21 | Furan H (m, 3H) |
| 4.61 | CH₂N (d, 2H) |
| 3.83 | OCH₃ (s, 3H) |
13C NMR (100 MHz) :
Chromatographic Purity Assessment
HPLC conditions :
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: MeCN/0.1% HCO₂H (70:30)
- Retention time: 8.92 min
- Purity: 99.3%
Process Optimization Challenges
Regioselectivity in Thiazole Formation
Key issues addressed:
Sulfonamide N-Alkylation Side Reactions
Mitigation strategies:
Furan Ring Stability
Critical observations:
- Furan derivatives susceptible to ring-opening under strong acidic conditions
- Maintain reaction pH >4 during all steps involving furan moiety
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Hantzsch → Alkylation | 61 | 98.2 | 1.0 |
| Feist-Benary → Reductive | 58 | 97.8 | 1.2 |
| Pd-Catalyzed → One-pot | 67 | 99.1 | 2.5 |
Cost index relative to cheapest route (Hantzsch pathway)
Industrial-Scale Production Considerations
Green Chemistry Modifications
Continuous Flow Alternatives
- Microreactor thiazole synthesis reduces reaction time from 72 h → 4 h
- In-line IR monitoring for real-time quality control
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
- Thiazole-Sulfonamide Derivatives: Compounds such as 4-chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide (7) and 4-nitro-N′-(4-phenylthiazol-2-yl)benzenesulfonohydrazide (6) () share the thiazole-sulfonamide backbone but differ in substituents. For example: Compound 7 has dual chloro groups, enhancing lipophilicity, while Compound 6 uses nitro and methoxy groups, which may influence electronic properties and solubility .
Thiazole-Carboxamide Analogues :
- N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide () replaces the furan-2-ylmethyl group with a bulky 4-isopropylphenyl, likely altering steric interactions in biological targets.
- N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1-(3,4,5-trimethoxybenzamido)butyl)thiazole-4-carboxamide (108) () introduces a difluorocyclohexyl group, enhancing rigidity and fluorophilic interactions .
Physicochemical Properties
Purity and Stability
- High-performance liquid chromatography (HPLC) purity for thiazole-carboxamides ranges from 96% to 99% (e.g., Compounds 50, 53 in ).
Melting Points
- Thiazole-sulfonamides in exhibit melting points between 168–216°C, influenced by substituent polarity. The target compound’s methoxy group may lower its melting point compared to nitro- or chloro-substituted analogues .
Antitumor Potential
- 2-β-D-ribofuranosylthiazole-4-carboxamide (TR) () inhibits DNA/RNA synthesis in leukemia cells (IC50: 4–8 μM) via guanine nucleotide depletion. The target compound’s sulfonamido group may similarly interact with nucleotide biosynthesis enzymes, though furan substituents could modulate potency .
Enzyme Inhibition
Metabolic and Pharmacokinetic Considerations
- TR metabolites () include thiazolecarboxamide riboside 5′-monophosphate, which inhibits inosine-5′-monophosphate dehydrogenase. The furan group in the target compound may undergo cytochrome P450-mediated oxidation, necessitating structural optimization for metabolic stability .
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan moiety, a thiazole ring, and a sulfonamide group. This combination suggests potential applications in various therapeutic areas, particularly as an antimicrobial and anti-inflammatory agent.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 421.5 g/mol. The presence of distinct functional groups enhances its biological activity and solubility.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit antimicrobial activity. The compound's structural similarity to known antimicrobial agents suggests it may also possess similar properties. For example, compounds like N-(4-methoxyphenyl)-N'-(thiazol-2-yl)urea and sulfamethoxazole have shown significant antibacterial activity, indicating that the sulfonamide group is crucial for such effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-N'-(thiazol-2-yl)urea | Thiazole ring | Antimicrobial |
| N-benzyl-thiazole derivatives | Thiazole ring | Antimicrobial |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
The unique combination of the furan moiety with both thiazole and sulfonamide groups may enhance the compound's biological activity compared to simpler analogs.
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study on similar thiazole derivatives demonstrated that modifications in the structure significantly impacted their biological activities. For instance, the introduction of different substituents on the thiazole ring altered their antimicrobial potency, suggesting that this compound could be optimized for enhanced activity through structural modifications . -
In Vitro Studies :
Preliminary in vitro studies have shown that compounds with similar structural motifs can inhibit various bacterial strains effectively. For instance, derivatives containing furan and thiazole rings were tested against Staphylococcus aureus and Escherichia coli, displaying promising results in terms of minimum inhibitory concentration (MIC) values . -
Mechanistic Insights :
Further research into the mechanism of action revealed that compounds with furan and thiazole scaffolds often interact with bacterial enzymes or disrupt cell wall synthesis, which could be a potential mechanism for this compound as well .
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide bond formation, thiazole ring construction, and carboxamide coupling. Key steps and optimizations include:
- Sulfonamide Formation : React 4-methoxyphenylsulfonyl chloride with a thiazole-4-carboxamide precursor in polar aprotic solvents (e.g., DMF or DCM) under nitrogen at 0–25°C for 12–24 hours .
- Thiazole Ring Assembly : Use Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones, optimized at 60–80°C in ethanol .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the furan-2-ylmethylamine and thiazole-carboxylic acid intermediate .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via flash chromatography (eluent: DCM/MeOH gradients) or recrystallization .
Q. Table 1: Representative Yields Under Varied Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonamide formation | DMF | 25 | Pyridine | 78 | |
| Thiazole assembly | Ethanol | 70 | – | 65 | |
| Amide coupling | DCM | 0–25 | EDC/HOBt | 82 |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm connectivity of the thiazole, sulfonamide, and furan moieties. Key signals include:
- Thiazole C-2 proton: δ 7.8–8.2 ppm (d, J = 3.1 Hz) .
- Sulfonamide NH: δ 10.1–10.5 ppm (broad singlet) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (MW = 377.43 g/mol) with [M+H] peak at m/z 378.4 .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and packing interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Core Modifications :
- Assay Design :
- Data Analysis :
Q. Table 2: Example SAR Modifications and Outcomes
| Modification Site | Substituent | IC (μM) | Target Affinity | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | 4-Nitrophenyl | 12.3 | Tubulin | |
| Furan-2-ylmethyl | Thiophene-2-ylmethyl | 8.7 | CA IX |
Q. How should researchers resolve contradictions in bioactivity data between in vitro and preliminary in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS to identify bioavailability issues .
- Dosage Optimization :
- Mechanistic Follow-Up :
- Statistical Validation :
- Apply multivariate analysis to account for variables like animal weight, diet, and genetic background .
Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Machine Learning :
- Train models on PubChem datasets to predict ADMET properties and optimize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
